molecular formula C15H17N3O B1384186 6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1448-40-4

6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No. B1384186
CAS RN: 1448-40-4
M. Wt: 255.31 g/mol
InChI Key: IGVWHXWXRQGWDW-UHFFFAOYSA-N
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Description

6-Benzyl-2-methyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one is a chemical compound with the CAS Number: 1448-40-4 and a molecular weight of 255.32 .


Synthesis Analysis

This compound has been synthesized as part of a series of new derivatives designed to develop potential molecules against drug-resistant TB . The synthesis involved appropriate synthetic protocols .


Molecular Structure Analysis

The linear formula of this compound is C15H17N3O . The IUPAC name is 6-benzyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 255.32 and a linear formula of C15H17N3O . The storage temperature is 0-5 degrees Celsius .

Scientific Research Applications

Antithrombotic Applications

6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a derivative of the chemical , has been identified as a new antithrombotic compound with favorable cerebral and peripheral effects. This compound was synthesized from enamine and demonstrated promising properties in related studies (Furrer, Wágner, & Fehlhaber, 1994).

Antimycobacterial and Antibacterial Properties

A study focused on developing molecules against drug-resistant tuberculosis (TB) synthesized derivatives of 6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. These compounds showed promising antibacterial activity against various strains and demonstrated antimycobacterial activity against Mycobacterium tuberculosis (MTB) (Narender et al., 2016).

Antifolate Activity

Certain derivatives of 6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one have been studied for their antifolate activity. These derivatives were found to inhibit dihydrofolate reductase from Pneumocystis carinii, Toxoplasma gondii, and rat liver, showing potential as treatments for opportunistic infections in immunocompromised patients (Rosowsky, Mota, & Queener, 1995).

Synthesis and Characterization

The synthesis and characterization of derivatives of 6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one have been extensively researched, contributing to understanding molecular geometry and potential pharmaceutical applications. These studies provide insights into the structural modifications and their influence on the compound's properties (Chen & Liu, 2019).

Antimalarial and Antibacterial Effects

Some derivatives of 6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one displayed potent antimalarial and antibacterial activities in studies. These compounds were effective against various strains, demonstrating their potential in treating infectious diseases (Elslager et al., 1972).

properties

IUPAC Name

6-benzyl-2-methyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-11-16-14-7-8-18(10-13(14)15(19)17-11)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVWHXWXRQGWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301140666
Record name 5,6,7,8-Tetrahydro-2-methyl-6-(phenylmethyl)pyrido[4,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

CAS RN

1448-40-4
Record name 5,6,7,8-Tetrahydro-2-methyl-6-(phenylmethyl)pyrido[4,3-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-2-methyl-6-(phenylmethyl)pyrido[4,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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